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Cat. No.: B1296810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ivosidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), an

enzyme implicated in various cancers. A key step in the chemical synthesis of Ivosidenib

involves a multi-component Ugi reaction, where 3-Amino-5-fluoropyridine serves as a crucial

amine component. This document provides detailed application notes and protocols for the

synthesis of a key intermediate and its subsequent conversion to Ivosidenib, focusing on the

integral role of 3-Amino-5-fluoropyridine.

Introduction
Ivosidenib (AG-120) is an oral, targeted therapy approved for the treatment of acute myeloid

leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The synthesis

of this complex molecule relies on an efficient and convergent strategy, prominently featuring a

Ugi four-component reaction (U-4CR). This reaction allows for the rapid assembly of a key

intermediate by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a

single pot. In the synthesis of Ivosidenib, 3-Amino-5-fluoropyridine constitutes the amine

component, which is essential for the final structure and biological activity of the drug.
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Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the neomorphic production

of the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-

ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular

differentiation, thereby contributing to tumorigenesis. Ivosidenib selectively inhibits the mutant

IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent induction of myeloid

differentiation.
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Figure 1: Ivosidenib's Mechanism of Action.

Synthesis of Ivosidenib: The Role of 3-Amino-5-
fluoropyridine
The synthesis of Ivosidenib can be broadly divided into two key stages:

Formation of the Ugi Product: A one-pot Ugi reaction involving 2-chlorobenzaldehyde, 3-
Amino-5-fluoropyridine, (S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid), and

1-isocyano-3,3-difluorocyclobutane to form the key intermediate, (2S)-N-(1-(2-

chlorophenyl)-2-((3,3-difluorocyclobutyl) amino)-2-oxoethyl)- N-(5-fluoropyridin-3-yl)-5-

oxopyrrolidine-2-carboxamide.
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Final Coupling Step: The Ugi product is then coupled with a protected cyanopyridine

derivative, followed by deprotection to yield Ivosidenib.

This application note will focus on the detailed protocol for the Ugi reaction.

Experimental Workflow for Ivosidenib Synthesis
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Figure 2: Synthetic Workflow for Ivosidenib.

Quantitative Data
The following table summarizes the reactants and expected product for the Ugi reaction step.
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Reactant / Product Molecular Formula
Molecular Weight (

g/mol )
Role

2-

Chlorobenzaldehyde
C₇H₅ClO 140.57 Aldehyde

3-Amino-5-

fluoropyridine
C₅H₅FN₂ 112.11 Amine

(S)-5-Oxopyrrolidine-

2-carboxylic acid
C₅H₇NO₃ 129.11 Carboxylic Acid

1-Isocyano-3,3-

difluorocyclobutane
C₅H₅F₂N 117.10 Isocyanide

Ugi Product

(Intermediate IX)
C₂₂H₂₀ClF₃N₄O₃ 480.87 Product

Experimental Protocols
Synthesis of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-
difluorocyclobutyl) amino)-2-oxoethyl)- N-(5-
fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
(Intermediate IX)
This protocol is adapted from patent literature (WO2021028791A1).

Materials:

2-Chloro-benzaldehyde (82.6 g)

5-Fluoropyridin-3-amine (66.1 g)

(S)-5-oxopyrrolidine-2-carboxylic acid

1-Isocyano-3,3-difluorocyclobutane

Trifluoroethanol (500 ml)
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Tetrahydrofuran (THF) (80 ml)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 ml)

Procedure:

To a suitable reaction vessel, add trifluoroethanol (500 ml), 2-chloro-benzaldehyde (82.6 g),

and 5-fluoropyridin-3-amine (66.1 g) at 30±5 °C.

Stir the mixture for 10 minutes.

Distill the reaction mixture until approximately 450 ml of the volume remains in the reaction

mass.

Continue the distillation with the simultaneous addition of fresh trifluoroethanol.

To the resulting mixture, add (S)-5-oxopyrrolidine-2-carboxylic acid and 1-isocyano-3,3-

difluorocyclobutane.

Stir the reaction mixture at 50-60°C.

After the reaction is complete (monitored by a suitable analytical technique such as TLC or

LC-MS), distill the organic layer under reduced pressure to obtain a residue.

To the residue, add THF (80 ml) and DBU (2.5 ml) and stir at ambient temperature for 18-24

hours.

Distill off the THF.

Purify the crude product by column chromatography to obtain the desired isomer of the Ugi

product.

Expected Yield:

The subsequent conversion of this intermediate to Ivosidenib has been reported with a yield of

approximately 6.0 g of Ivosidenib with a diastereomeric purity of about 99.9%.[2]

Conclusion
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The use of 3-Amino-5-fluoropyridine as the amine component in a Ugi four-component

reaction is a critical step in the efficient synthesis of Ivosidenib. The detailed protocol provided

in these application notes offers a clear methodology for researchers and professionals in drug

development to synthesize a key intermediate of this important anticancer agent. The

robustness of the Ugi reaction allows for the convergent and scalable production of Ivosidenib,

facilitating further research and clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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